6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
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Description
6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, including structures similar to the specified chemical, have been synthesized and tested for their antimicrobial activity against various bacteria strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, Escherichia coli, and for antifungal and antimalarial activities. These compounds show potential in developing new antimicrobial and antimalarial agents due to their bioactive properties (Bhatt, Kant, & Singh, 2016).
Antitubercular Activity
New sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS), have been synthesized with variations in their structure to include heterocycles like pyrimidine, pyrazine, or pyridazine nucleus substituted with different groups aiming to achieve long-acting drugs. These compounds have demonstrated good antitubercular activity in vitro, suggesting their potential use in treating tuberculosis (Desideri, Manna, Stein, Arena, Luraschi, & Cifra, 1980).
Dopamine Receptor Partial Agonists
Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine core has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds, including those with structural similarities to the specified chemical, favor activation of G proteins over β-arrestin recruitment, highlighting a novel approach to designing therapeutics for neurological disorders (Möller et al., 2017).
Lipid Peroxidation Inhibition
Novel compounds have been described as potent inhibitors of lipid peroxidation, indicating their potential in preventing oxidative stress-related cellular damage. These findings suggest applications in neuroprotective strategies or in treating diseases associated with oxidative stress (Braughler et al., 1987).
Antihistaminic and Anti-inflammatory
Research has led to the synthesis of compounds with both antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential therapeutic applications in atopic dermatitis and allergic rhinitis. Such compounds offer insights into developing dual-action drugs for allergy and inflammation management (Gyoten et al., 2003).
properties
IUPAC Name |
6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-16-15-17(6-7-18(16)30-2)31(28,29)27-13-11-26(12-14-27)21-9-8-20(24-25-21)23-19-5-3-4-10-22-19/h3-10,15H,11-14H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNCCBZNRZSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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